3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]pyridin-2-ol
Description
Properties
IUPAC Name |
3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-22-18(27-23-11)15-10-24(9-14(15)12-5-3-2-4-6-12)19(26)13-7-16(20)17(25)21-8-13/h2-8,14-15H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZCPPBEBBCUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CNC(=O)C(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]pyridin-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, the hydroxyl group can be introduced through nucleophilic substitution.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and aldehydes or ketones.
Final Coupling: The final step involves coupling the different ring systems through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂ (Hydrogen) with a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of biological pathways and mechanisms.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its unique chemical structure.
Diagnostic Tools: Used in imaging and diagnostic applications.
Industry
Materials Science: Used in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]pyridin-2-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares functional groups with several analogs, including:
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): This chloropyridine derivative features amino and substituted phenyl groups. Unlike the target compound, it lacks the oxadiazole-pyrrolidine moiety, which may reduce steric hindrance and alter electronic properties.
- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): This pyrazole-based compound includes a sulfanyl group and trifluoromethyl substituent. The absence of an oxadiazole ring may result in lower metabolic stability compared to the target compound .
Table 1: Structural and Electronic Comparison
*Estimated values based on structural analogs.
Physicochemical Properties
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of this compound?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolidine and pyridine cores. Key steps include:
- Cyclocondensation : Formation of the 3-methyl-1,2,4-oxadiazole ring via nitrile oxide cycloaddition or amidoxime dehydration .
- Pyrrolidine Functionalization : Introduction of the phenyl group at the 4-position using Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
- Coupling Reactions : Amide bond formation between the pyrrolidine and pyridin-2-ol moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole Formation | NHOH·HCl, DCC, DMF, 80°C | 62–75 | |
| Pyrrolidine Substitution | Pd(PPh), Phenylboronic acid | 55–68 | |
| Amide Coupling | EDC, HOBt, DCM, RT | 70–85 |
Q. How can the structural identity of this compound be confirmed?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is critical:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., oxadiazole C=O at ~165 ppm, pyridin-2-ol OH at ~12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] calculated for CHClNO: 420.0982).
- HPLC-PDA : Purity assessment (>95%) using a C18 column (MeCN/HO gradient) .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Features | Reference |
|---|---|---|
| H NMR (400 MHz) | δ 8.15 (pyridine H), δ 1.98 (CH) | |
| IR (KBr) | 1680 cm (amide C=O) | |
| HRMS | m/z 420.0982 ([M+H]) |
Advanced Research Questions
Q. How can low yields in the cyclization step be resolved?
Methodological Answer: Low yields often arise from competing side reactions. Optimization strategies include:
- Catalyst Screening : Use of Cu(I) or Ru-based catalysts to enhance regioselectivity in oxadiazole formation .
- Solvent Effects : Switching from DMF to THF or toluene to reduce hydrolysis of intermediates.
- Microwave-Assisted Synthesis : Reduced reaction time (30 min vs. 12 h) improves efficiency (yield increase by ~15%) .
Q. Table 3: Optimization of Cyclization Step
| Variable | Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | CuI/1,10-phenanthroline | +20% | |
| Solvent | Toluene | +12% | |
| Temperature/Time | Microwave, 100°C | +15% |
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Fragment-Based Design : Replace the phenyl group with heteroaryl substituents (e.g., thiophene, pyrazole) to assess electronic effects on bioactivity .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs).
- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (IC determination) .
Q. Table 4: Biological Activity of Derivatives
| Derivative | Target Enzyme IC (nM) | Cytotoxicity (µM) | Reference |
|---|---|---|---|
| Parent Compound | 45 ± 3 | >100 | |
| Thiophene Analog | 28 ± 2 | 82 | |
| Pyrazole Analog | 62 ± 5 | >100 |
Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during characterization?
Methodological Answer:
Q. What purification challenges arise in isolating the final compound, and how are they addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
